3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with methoxy, morpholino, and naphthyl substituents
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)benzamide: This compound lacks the methoxy and naphthyl groups, making it less complex.
3-methoxybenzamide: This compound lacks the morpholino and naphthyl groups.
N-(2-naphthyl)benzamide: This compound lacks the methoxy and morpholino groups.
Uniqueness
3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of all three substituents (methoxy, morpholino, and naphthyl) on the benzamide core. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)24(27)25-17-23(26-12-14-29-15-13-26)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTPOCYDLHSFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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